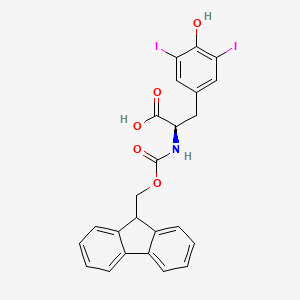

Fmoc-3,5-diiodo-D-tyrosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19I2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNWCIROCRMKAY-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)I)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C(=C4)I)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19I2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001193311 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,5-diiodo-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001193311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

655.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212651-51-9 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,5-diiodo-D-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212651-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,5-diiodo-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001193311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical Architecture and Synthetic Utility of Fmoc-3,5-diiodo-D-tyrosine

Executive Summary

Fmoc-3,5-diiodo-D-tyrosine (CAS: 212651-51-9) represents a specialized orthogonal building block in modern peptide chemistry. Unlike its canonical L-isomer counterparts, this molecule offers a dual-modality advantage: the D-configuration confers resistance to proteolytic degradation, while the 3,5-diiodo substitution introduces significant steric bulk and the potential for halogen bonding (XB). This guide delineates the structural mechanics, synthetic integration, and pharmacological rationale for deploying this residue in peptidomimetic drug design.

Chemical Architecture & Properties[1][2]

The molecule is a derivative of D-tyrosine, protected at the

Physicochemical Data Profile[2]

| Property | Specification |

| Chemical Name | |

| CAS Number | 212651-51-9 |

| Molecular Formula | |

| Molecular Weight | 655.22 g/mol |

| Chirality | D (Dextrorotatory) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in DCM |

| Purity Standard |

Structural Hierarchy

The following diagram illustrates the functional decomposition of the molecule, highlighting the distinct roles of its chemical moieties.

Figure 1: Functional decomposition of this compound showing the interplay between protection, chirality, and halogenation.[1][2][3]

Synthetic Route & Purification[2][7]

The synthesis of this compound requires a strict order of operations to prevent racemization and ensure regiospecific iodination. The protocol generally proceeds from the free amino acid D-tyrosine.

Synthesis Workflow

-

Iodination: D-Tyrosine is treated with Iodine Monochloride (ICl) in acetic acid. This electrophilic aromatic substitution is highly selective for the ortho positions relative to the hydroxyl group (positions 3 and 5).

-

Protection: The resulting 3,5-diiodo-D-tyrosine is reacted with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) under basic conditions (typically

/Dioxane) to install the Fmoc group.

Critical Control Point: Avoid using strong oxidizing agents during iodination to prevent oxidation of the amine before protection.

Figure 2: Sequential synthetic pathway ensuring regiospecific iodination followed by N-terminal protection.

Solid Phase Peptide Synthesis (SPPS) Integration

Integrating a bulky, halogenated D-amino acid into a peptide sequence requires modified protocols to ensure high coupling efficiency and prevent aggregation.

Coupling Protocol

Due to the electron-withdrawing nature of the iodine atoms and the steric hindrance of the di-ortho substitution, the nucleophilicity of the aromatic ring is reduced, but the steric bulk around the backbone is increased.

-

Activator: Use HATU/HOAt or DIC/Oxyma Pure. Standard HBTU may result in incomplete coupling for this sterically demanding residue.

-

Stoichiometry: Increase excess to 4-5 equivalents relative to resin loading.

-

Time: Extend coupling time to 60–120 minutes. Double coupling is recommended if the residue follows a beta-branched amino acid (e.g., Val, Ile).

Deprotection & Cleavage

-

Fmoc Removal: Standard 20% Piperidine in DMF is effective. The D-configuration is stable to these conditions; however, prolonged exposure (>30 mins) should be avoided to minimize any risk of base-catalyzed racemization, although rare for Tyrosine derivatives.

-

Final Cleavage: 95% TFA / 2.5% TIS / 2.5%

.-

Warning: Avoid using silanes if possible, or use them sparingly. While the C-I bond is stronger than C-Br, strong reducing environments during cleavage can theoretically lead to minor de-iodination.

-

Figure 3: Optimized SPPS cycle for incorporating sterically hindered halogenated amino acids.

Pharmacological & Mechanistic Rationale

Why utilize this compound in drug development? The rationale rests on three pillars: Metabolic Stability, Halogen Bonding, and Lipophilicity.

The "D" Advantage: Metabolic Stability

Peptides composed of L-amino acids are rapidly degraded by endogenous proteases in serum. Incorporating D-amino acids alters the local secondary structure (inducing turns or destabilizing helices) and renders the peptide bond unrecognizable to proteolytic enzymes like chymotrypsin, significantly extending the plasma half-life (

The Iodine Advantage: Halogen Bonding (XB)

Iodine is unique among biological halogens due to its large polarizable radius and the presence of a "sigma hole"—a region of positive electrostatic potential on the extension of the C-I bond.

-

Mechanism: The iodine atom acts as a Lewis acid (electrophile) interacting with Lewis bases (nucleophiles like carbonyl oxygens, nitrogen in histidine, or sulfur in cysteine) in the target protein.

-

Strength: These interactions can approach the strength of hydrogen bonds (approx. 1–5 kcal/mol) but are highly directional, allowing for precise tuning of receptor affinity.

Lipophilicity & Membrane Permeability

The addition of two iodine atoms significantly increases the

References

-

Santa Cruz Biotechnology. this compound Product Data. Retrieved from

-

Wilcken, R., et al. (2013). Halogen Bonding in Protein–Ligand Complexes: Design, Structure, and Thermodynamics. Journal of Medicinal Chemistry. Retrieved from

-

ChemicalBook. this compound Properties and Safety. Retrieved from

-

Merck (Sigma-Aldrich). Solid Phase Peptide Synthesis: Fmoc Strategy. Retrieved from

-

Lu, Y., et al. (2012). Halogen bonding for rational drug design and new drug discovery.[4] Expert Opinion on Drug Discovery. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3374269A - Process of producing 3, 5-diiodothyronines - Google Patents [patents.google.com]

- 4. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Fmoc-3,5-diiodo-D-tyrosine

Advanced Reagents for Peptidomimetic Engineering

Identity & Physicochemical Profile[1][2]

Fmoc-3,5-diiodo-D-tyrosine is a specialized, orthogonally protected amino acid derivative used in solid-phase peptide synthesis (SPPS). It combines the proteolytic resistance of the D-enantiomer with the steric and electronic properties of the iodine substituents.

Core Data Table

| Parameter | Specification |

| CAS Number | 212651-51-9 |

| L-Isomer CAS | 103213-31-6 (Reference only) |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |

| Molecular Formula | C₂₄H₁₉I₂NO₅ |

| Molecular Weight | 655.22 g/mol |

| Purity Standard | ≥ 98% (HPLC) |

| Chirality | D-Enantiomer (R-configuration at α-carbon) |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in DCM |

Strategic Utility in Drug Design

The incorporation of this compound into peptide sequences is rarely accidental; it is a deliberate design choice driven by three mechanistic advantages:

-

Metabolic Stability (The D-Effect): Endogenous proteases generally recognize L-amino acids. Substituting the D-enantiomer creates a "steric clash" within the enzyme's active site, significantly extending the plasma half-life of the peptide therapeutic.

-

Halogen Bonding & Lipophilicity: The two iodine atoms at the 3 and 5 positions increase the lipophilicity of the tyrosine side chain (logP increase). Furthermore, iodine is capable of forming halogen bonds (sigma-hole interactions) with carbonyl oxygens or aromatic systems in the target receptor, potentially increasing binding affinity by orders of magnitude compared to native tyrosine.

-

Steric Constriction: The bulky iodine atoms restrict the rotation of the phenol ring (χ1 and χ2 torsion angles), forcing the side chain into specific conformations that can lock the peptide into a bioactive secondary structure.

Synthesis & Manufacturing Workflow

The synthesis of this compound presents specific challenges, primarily the prevention of racemization and the control of iodination regioselectivity.

Mechanistic Pathway

The synthesis typically proceeds via the electrophilic aromatic substitution of D-Tyrosine followed by N-terminal protection.

Step 1: Iodination. D-Tyrosine is treated with Iodine Monochloride (ICl) in acetic acid or Potassium Iodate (KIO₃) in acidic media. The hydroxyl group activates the ortho positions (3 and 5), directing the iodine electrophiles. Step 2: Fmoc Protection. The zwitterionic intermediate is reacted with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) under basic conditions (Na₂CO₃/Dioxane) to secure the N-terminus.

Figure 1: Synthetic route for the production of this compound, highlighting the critical intermediate stage.

Solid-Phase Peptide Synthesis (SPPS) Protocol[3]

Integrating this residue requires modified protocols due to the steric bulk of the iodine atoms, which can hinder the approach of the incoming activated amino acid or the coupling of the Fmoc-3,5-diiodo-D-Tyr itself.

Optimized Coupling Cycle

Reagents:

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: DMF (N,N-Dimethylformamide).

Protocol Steps:

-

Resin Preparation: Swell resin in DMF for 20 minutes.

-

Deprotection: 20% Piperidine in DMF (2 x 5 min). Note: Monitor UV to ensure complete Fmoc removal.

-

Activation: Dissolve Fmoc-3,5-diiodo-D-Tyr-OH (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in minimal DMF. Pre-activate for 30 seconds.

-

Coupling: Add activated solution to resin. Shake for 60–90 minutes (standard Tyr is 30-45 min).

-

Monitoring: Perform a Kaiser test (ninhydrin). If blue (incomplete), re-couple using fresh reagents.

-

Capping: Acetic anhydride/Pyridine to cap unreacted amines if re-coupling fails.

Troubleshooting Logic (Decision Tree)

Figure 2: Decision matrix for handling difficult couplings associated with sterically hindered halogenated tyrosines.

Quality Control & Characterization

Trustworthiness in synthesis relies on rigorous QC. The iodine atoms introduce unique spectral signatures.

HPLC Analysis[1][3][4]

-

Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm).

-

Mobile Phase: Gradient of Water (0.1% TFA) vs. Acetonitrile (0.1% TFA).

-

Retention Time: Expect a significant right-shift (longer retention) compared to native Fmoc-D-Tyr-OH due to the high lipophilicity of the two iodine atoms.

Mass Spectrometry (ESI-MS)

-

Isotopic Pattern: Iodine is monoisotopic (Mass ~126.9). However, the presence of two iodines creates a distinct mass defect.

-

Target Mass:

-

[M+H]⁺: ~656.22 Da

-

[M+Na]⁺: ~678.20 Da

-

-

Fragmentation: In MS/MS, look for the loss of the Fmoc group (-222 Da) and potentially the loss of Iodine (-127 Da) if collision energy is high.

References

-

PubChem. (2025).[1] 3,5-Diiodo-L-tyrosine (Precursor Reference). National Library of Medicine. Retrieved from [Link]

-

Hondal, R. J., et al. (2012). Synthesis of Selenocysteine and Homoselenocysteine Derivatives. Methods in Enzymology. (Contextual reference for halogenated/chalcogen tyrosine handling). Retrieved from [Link]

Sources

Discovery and synthesis of iodinated tyrosine derivatives

Discovery and Synthesis of Iodinated Tyrosine Derivatives: A Technical Guide

Executive Summary Iodinated tyrosine derivatives—specifically 3-iodo-L-tyrosine (MIT) and 3,5-diiodo-L-tyrosine (DIT)—are the fundamental building blocks of thyroid hormones and a critical class of precursors in drug discovery. While historically significant as the biological precursors to thyroxine (T4), modern applications extend into the design of thyromimetics (e.g., Sobetirome) and radiopharmaceuticals. This guide synthesizes the historical context, biological mechanisms, and rigorous chemical protocols for their synthesis and characterization, designed for researchers in medicinal chemistry and chemical biology.

Part 1: Historical & Biological Foundation

The discovery of iodinated tyrosine derivatives is inextricably linked to the isolation of the active principles of the thyroid gland. Edward Kendall’s isolation of thyroxine in 1914 and Charles Harington’s subsequent structural elucidation (1926) established the "iodine-tyrosine" connection.

Biosynthetic Pathway

In vivo, the synthesis is catalyzed by Thyroid Peroxidase (TPO) at the apical membrane of thyrocytes. This enzyme utilizes hydrogen peroxide to oxidize iodide (

Figure 1: Biosynthesis of Thyroid Hormones The following diagram illustrates the TPO-mediated pathway from Tyrosine to T4.

Caption: TPO-catalyzed iodination and coupling of tyrosyl residues to form thyroid hormones.

Part 2: Chemical Synthesis Protocols

Chemical synthesis requires precise control over regioselectivity to avoid over-iodination or oxidative degradation. The choice of reagent depends heavily on the scale and the intended application (e.g., bulk synthesis vs. radiolabeling).

Protocol A: Preparative Scale Synthesis (Iodine Monochloride Method)

Application: Gram-scale production of 3,5-diiodo-L-tyrosine (DIT).

Mechanism: Electrophilic Aromatic Substitution (

Reagents:

-

L-Tyrosine (1.0 eq)

-

Iodine Monochloride (ICl) (3.6 eq)

-

Glacial Acetic Acid (Solvent)

Step-by-Step Methodology:

-

Dissolution: Suspend L-Tyrosine in glacial acetic acid.

-

Addition: Add ICl dropwise to the suspension while maintaining the temperature at 20–25°C. The solution will darken.

-

Reaction: Heat the mixture to 60°C and stir for 2–4 hours. The elevated temperature ensures thermodynamic completion of the di-iodination.

-

Quenching: Cool to room temperature and add water. If excess iodine color persists, wash with a dilute sodium thiosulfate (

) solution. -

Isolation: Adjust pH to the isoelectric point (~pH 4–5) with dilute NaOH or ammonia to precipitate the product. Filter the white/off-white solid.

-

Purification: Recrystallize from dilute acetic acid or ethanol/water.

Yield: Typically >90%.[1][2] Note: Strict temperature control prevents oxidative cleavage of the amino acid side chain.

Protocol B: Radiolabeling (Chloramine-T Method)

Application: Synthesis of

-

Buffer: Dissolve peptide/tyrosine in 0.5 M Phosphate Buffer (pH 7.4).

-

Radioiodine: Add

solution. -

Oxidant: Add Chloramine-T (freshly prepared in buffer). React for 30–60 seconds .

-

Quench: Immediately stop reaction with Sodium Metabisulfite (

). -

Purification: Separate via HPLC or Sephadex column to remove free iodide.

Protocol C: Green Chemistry (Enzymatic/Biomimetic)

Application: Environmentally benign synthesis avoiding heavy metals.

Reagent:

Part 3: Analytical Characterization[4][5]

Distinguishing between Mono- (MIT) and Di-iodotyrosine (DIT) is critical. NMR spectroscopy provides the most definitive structural confirmation.

Table 1: 1H NMR Chemical Shift Data Shifts reported in ppm relative to TMS.

| Compound | Solvent | Aromatic Region (ppm) | Multiplicity | Assignment |

| L-Tyrosine | 7.15 / 6.85 | Doublets ( | H2,6 / H3,5 | |

| 3-Iodo-L-tyrosine (MIT) | 7.68 | Doublet ( | H2 (Ortho to I) | |

| 7.17 | Doublet of Doublets | H6 | ||

| 6.93 | Doublet ( | H5 (Ortho to OH) | ||

| 3,5-Diiodo-L-tyrosine (DIT) | 7.64 | Singlet (2H) | H2, H6 (Equivalent) |

HPLC Separation Conditions

-

Column: Primesep D (Mixed-mode: Hydrophobic + Anion Exchange) or C18.

-

Mobile Phase: Acetonitrile : Water : TFA (Gradient).

-

Elution Order: Iodide (

) -

Detection: UV at 230 nm (Iodine enhances absorbance).

Part 4: Applications in Drug Discovery

Beyond thyroid hormones, iodinated tyrosine scaffolds are pivotal in designing Thyromimetics . These are synthetic agonists designed to selectively bind Thyroid Hormone Receptor Beta (TR

Case Study: Sobetirome (GC-1) Sobetirome features a halogenated phenyl ring linked to a tyrosine-like phenol.

-

Structure: 3,5-dimethyl-4-(4'-hydroxy-3'-isopropylbenzyl)phenoxyacetic acid.

-

Role of Halogens/Bulky Groups: The 3,5-substituents (often methyl or halogen in analogs) sterically enforce a conformation that fits the TR

ligand-binding pocket. -

Synthesis Insight: While Sobetirome uses methyl groups, related analogs (e.g., Eprotirome) utilize bromine/iodine to tune lipophilicity and receptor affinity.

Figure 2: Synthetic Workflow Decision Tree Use this logic to select the appropriate synthesis method.

Caption: Decision matrix for selecting iodination protocols based on scale and constraints.

References

-

Kendall, E.C. (1915). The isolation in crystalline form of the compound containing iodin, which occurs in the thyroid: Its chemical nature and physiologic activity. JAMA. Link

-

Harington, C.R. (1926). Chemistry of Thyroxine: Constitution and Synthesis of Desiodo-thyroxine. Biochemical Journal. Link

-

Taurog, A. (1970). Thyroid peroxidase and thyroxine biosynthesis. Recent Progress in Hormone Research. Link

-

Hunter, W.M., & Greenwood, F.C. (1962). Preparation of iodine-131 labelled human growth hormone of high specific activity. Nature (Chloramine-T Method). Link

- Scanlan, T.S., et al. (1998). Selective thyromimetics: Tissue-selective thyroid hormone agonists. Current Opinion in Drug Discovery & Development. (Sobetirome/GC-1 context).

-

ChemicalBook. (n.d.). 3-Iodo-L-Tyrosine NMR Spectrum. Link

-

Sielc Technologies. (n.d.). HPLC Analysis of Iodide and Thyroid Hormones. Link

Sources

Role of diiodotyrosine in biological systems

An In-Depth Technical Guide to the Role of Diiodotyrosine in Biological Systems

Abstract

Diiodotyrosine (DIT), an iodinated derivative of the amino acid tyrosine, is a cornerstone molecule in thyroid physiology. While primarily recognized as an indispensable precursor for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), its biological significance extends to regulatory functions and diagnostic applications. This guide provides a comprehensive exploration of DIT's lifecycle, from its intricate synthesis within the thyroid gland to its crucial role in iodine homeostasis and its emerging utility as a clinical biomarker. We will delve into the enzymatic machinery governing its formation and metabolism, the pathophysiological consequences of defects in these pathways, and the advanced analytical methodologies employed for its quantification in biological matrices. This document is intended for researchers, endocrinologists, and drug development professionals seeking a detailed understanding of diiodotyrosine's multifaceted role in health and disease.

The Central Role of Diiodotyrosine in Thyroid Hormone Synthesis

The primary and most well-established function of diiodotyrosine is to serve as a building block for thyroid hormones, which are critical regulators of metabolism, growth, and development.[1] The synthesis of these hormones is a multi-step process occurring within the follicles of the thyroid gland.

Iodide Uptake and Organification

The journey begins with the active transport of iodide from the bloodstream into the thyroid follicular cells, a process mediated by the sodium-iodide symporter (NIS). Once inside the cell, iodide is transported to the apical membrane, where it is oxidized by the enzyme thyroid peroxidase (TPO) .[2] This oxidized iodine is then covalently attached to specific tyrosine residues on a large glycoprotein called thyroglobulin (Tg). The addition of one iodine atom forms monoiodotyrosine (MIT), and the subsequent addition of a second iodine atom to the same tyrosine residue forms diiodotyrosine (DIT).[3][4] This process is known as organification.

The Coupling Reaction: Formation of T4 and T3

Following their formation on the thyroglobulin backbone, DIT molecules are the key substrates for the final steps of hormone synthesis, also catalyzed by TPO. This "coupling reaction" involves the joining of two iodotyrosine molecules:

-

The coupling of two DIT molecules results in the formation of thyroxine (T4).[4]

-

The coupling of one DIT molecule and one MIT molecule forms triiodothyronine (T3).[4][5]

The resulting thyroglobulin, now laden with T4, T3, DIT, and MIT, is stored as colloid within the thyroid follicle lumen.[1] Upon stimulation by Thyroid-Stimulating Hormone (TSH), this colloid is endocytosed back into the follicular cells, where lysosomal enzymes proteolytically cleave the thyroglobulin, releasing the hormones and their precursors into the cytoplasm.[1]

Caption: Thyroid hormone synthesis pathway, highlighting DIT formation and coupling.

Metabolism and Regulatory Functions of Diiodotyrosine

While its primary fate is incorporation into thyroid hormones, not all DIT molecules are successfully coupled. The subsequent metabolism of these "leftover" iodotyrosines is a critical process for iodine conservation. Furthermore, free DIT itself can exert regulatory effects within the thyroid.

Iodide Recycling: The Role of Iodotyrosine Deiodinase (DEHAL1)

After the proteolytic breakdown of thyroglobulin, the resulting free MIT and DIT are not secreted into the bloodstream in significant amounts. Instead, they are acted upon by the enzyme iodotyrosine deiodinase , also known as iodotyrosine dehalogenase 1 (DEHAL1).[3][6] This enzyme efficiently removes iodine atoms from the tyrosine backbone, releasing iodide and tyrosine, which can then be reused in the synthesis of new hormones.[3][7]

This recycling mechanism is of paramount importance for the body's iodine economy, especially in regions where dietary iodine intake may be limited.[3] DEHAL1 is an NADPH-dependent enzyme that uses flavin mononucleotide (FMN) as a cofactor.[6][8] Genetic defects in the gene encoding DEHAL1 can impair this recycling process, leading to iodine wastage and, consequently, goiter and hypothyroidism.[3][9]

Caption: The iodide recycling pathway mediated by the DEHAL1 enzyme.

Regulatory Effects on Thyroid Peroxidase (TPO)

Emerging evidence suggests that free DIT is not merely an inert precursor. It can act as a modulator of TPO, the key enzyme in hormone synthesis.[4][10] Studies have shown that DIT can have a dual effect:

-

Inhibition: At higher concentrations (above 5 µM), free DIT inhibits the iodination of thyroglobulin catalyzed by TPO.[10]

-

Stimulation: At very low concentrations (around 0.05 µM), free DIT appears to stimulate the synthesis of thyroid hormones, suggesting it may act as a regulatory ligand for TPO.[10]

These findings imply a sophisticated feedback mechanism where the concentration of the DIT precursor can influence the rate of hormone production.

Alternative Metabolic Pathways

While deiodination is the primary metabolic fate of free DIT, other pathways exist. An alternative, though less prominent, pathway involves the cleavage of the ether link in thyroxine (T4), which can lead to the formation of DIT.[11] This peroxidase-mediated pathway appears to be inversely related to the activity of T3 neogenesis.[11]

Diiodotyrosine in Pathophysiology and as a Clinical Biomarker

The central role of DIT in thyroid function means that its dysregulation is associated with disease. More recently, its measurement in serum has proven to be a valuable tool for differential diagnosis of thyroid disorders.

Iodotyrosine Dehalogenase Deficiency

As mentioned, mutations in the DEHAL1 gene cause a rare autosomal recessive disorder known as iodotyrosine dehalogenase deficiency. This condition impairs the thyroid's ability to conserve iodide, leading to a state of effective iodine deficiency even with normal dietary intake.[3] The clinical presentation includes goiter, elevated TSH, and severe hypothyroidism, which, if not treated promptly, can result in cognitive defects.[9]

A Novel Biomarker for Differentiating Thyroiditis

A significant clinical application for DIT has emerged in distinguishing between two common causes of thyrotoxicosis: destructive thyroiditis and Graves' disease. A 2022 study demonstrated that serum DIT levels were significantly higher in patients with destructive thyroiditis compared to those with Graves' disease.[12] The destruction of thyroid follicles in thyroiditis releases large amounts of thyroglobulin and its components, including DIT, into circulation. In contrast, Graves' disease involves the overstimulation of an intact gland, where the efficient DEHAL1 enzyme recycles most of the free DIT, preventing its release.

| Biomarker | Cutoff Value | Sensitivity | Specificity | Usefulness |

| Serum DIT | ≥359.9 pg/mL | 100.0% | 95.5% | Excellent for differentiating destructive thyroiditis from Graves' disease.[12] |

| Serum MIT | ≥119.4 pg/mL | 84.6% | 77.3% | Less accurate than DIT for the same purpose.[12] |

| Table 1. Diagnostic accuracy of serum iodotyrosines in differentiating thyroid pathologies.[12] |

Analytical Methodologies for DIT Quantification

Accurate measurement of DIT in biological samples like serum or tissue hydrolysates is crucial for both research and clinical diagnostics. The primary methods rely on chromatographic separation coupled with sensitive detection techniques.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a well-established method for separating and quantifying iodotyrosines and iodothyronines.[13][14] The method typically involves:

-

Sample Preparation: For thyroglobulin analysis, enzymatic hydrolysis (e.g., with pronase and aminopeptidase) is required to release the amino acids.[13]

-

Chromatography: Separation is achieved on a C18 or C8 column using an isocratic or gradient elution with a mobile phase commonly consisting of acetonitrile and an aqueous acid (e.g., acetic or formic acid).[13][14]

-

Detection: A standard UV detector set at 254 or 280 nm can detect iodoamino acids in the nanogram range.[13][14]

Mass Spectrometry (MS)

For higher sensitivity and specificity, especially for low concentrations in complex matrices like serum, HPLC is coupled with tandem mass spectrometry (LC-MS/MS).[12] This has become the gold standard for clinical biomarker analysis. GC-MS has also been used, particularly for identifying metabolites in urine.[15][16]

Experimental Protocol: LC-MS/MS Analysis of Serum DIT

The following is a generalized workflow for the determination of serum DIT levels, as would be performed in a clinical or research laboratory.

Caption: A typical experimental workflow for serum DIT analysis by LC-MS/MS.

Step-by-Step Methodology:

-

Sample Preparation:

-

To 100 µL of serum, add an internal standard (e.g., stable isotope-labeled DIT) to correct for matrix effects and procedural losses.

-

Precipitate proteins by adding 300 µL of ice-cold acetonitrile. Vortex vigorously.

-

Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

-

Extraction and Concentration:

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Liquid Chromatography: Perform chromatographic separation on a C18 column using a gradient elution to resolve DIT from other endogenous compounds.

-

Mass Spectrometry: Utilize an electrospray ionization (ESI) source in positive mode. Monitor for specific precursor-to-product ion transitions for both DIT and its internal standard using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

-

-

Quantification:

-

Construct a calibration curve using standards of known DIT concentrations.

-

Calculate the DIT concentration in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion and Future Directions

Diiodotyrosine is far more than a simple intermediate in thyroid hormone synthesis. It is a central player in a complex and elegant system of hormone production, iodine conservation, and enzymatic regulation. Its metabolism, particularly the iodide salvage pathway mediated by DEHAL1, is critical for maintaining thyroid health. The recent validation of serum DIT as a highly specific biomarker for destructive thyroiditis highlights the clinical potential that can be unlocked by studying these fundamental molecules.

Future research should continue to explore the potential extrathyroidal roles of DIT and the enzymes that metabolize it, given the expression of DEHAL1 in tissues like the kidney and liver.[17] A deeper understanding of the regulatory effects of free DIT on TPO could provide new avenues for modulating thyroid function. Finally, the refinement of analytical techniques will continue to improve our ability to detect subtle changes in DIT levels, potentially uncovering new diagnostic applications and furthering our understanding of thyroid physiology in both health and disease.

References

- Fiveable. Diiodotyrosine Definition.

- Caring Sunshine. Relationship: Glandular System and diiodotyrosine.

-

DiMarco, M. P., & DiMarco, F. P. (2006). Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples. Mass Spectrometry Reviews, 25(5), 757–773. [Link]

-

Bianco, A. C., Salvatore, D., Gereben, B., Berry, M. J., & Larsen, P. R. (2002). Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action. Endocrine Reviews, 23(1), 38–89. [Link]

-

Arvan, P., & Di Jeso, B. (2021). Iodine: Its Role in Thyroid Hormone Biosynthesis and Beyond. Nutrients, 13(12), 4476. [Link]

-

Ito, M., Toyoda, N., Nomura, E., Nishihara, E., Miyauchi, A., & Amino, N. (2022). Serum diiodotyrosine - a biomarker to differentiate destructive thyroiditis from Graves' disease. Endocrine Journal, 69(1), 121–128. [Link]

-

Thyroid Hormones | Synthesis. (2025). YouTube. [Link]

-

Wikipedia. (n.d.). Iodotyrosine deiodinase. In Wikipedia. [Link]

- Caring Sunshine. Relationship: Thyroid Gland and Iodotyrosine.

-

Wikipedia. (n.d.). Diiodotyrosine. In Wikipedia. [Link]

-

Dème, D., Fimiani, E., Pommier, J., & Nunez, J. (1975). Free diiodotyrosine effects on protein iodination and thyroid hormone synthesis catalyzed by thyroid peroxidase. European Journal of Biochemistry, 51(2), 329–336. [Link]

-

Catalyst University. (2014). Biochemistry | Thyroid Hormones. YouTube. [Link]

-

Balsam, A., Sexton, F., & Ingbar, S. H. (1983). Formation of diiodotyrosine from thyroxine. Ether-link cleavage, an alternate pathway of thyroxine metabolism. The Journal of Clinical Investigation, 72(4), 1234–1245. [Link]

-

Nakamura, M., & Ohtaki, S. (1994). [Molecular mechanism of thyroid hormone synthesis]. Nihon Rinsho. Japanese Journal of Clinical Medicine, 52(4), 857–863. [Link]

-

ResearchGate. (n.d.). Synthesis of thyroid hormone. DIT, diiodotyrosine; MIT, monoiodotyrosine; ER, endoplasmic reticulum. [Link]

-

ResearchGate. (n.d.). Mechanisms of Iodide transport in thyroid follicular cells. [Link]

-

Hearn, M. T., Hancock, W. S., & Bishop, C. A. (1978). Rapid analysis for iodotyrosines and iodothyronines in thyroglobulin by reversed-phase liquid chromatography. Clinical Chemistry, 24(7), 1298–1302. [Link]

-

Li, J., Wang, Y., Zhang, L., & Wang, Z. (2014). High-Performance Liquid Chromatographic Analysis of Iodoamino Acids Produced by Hydrolysis of Iodinated Casein with Barium Hydroxide. Journal of Chromatographic Science, 52(8), 859–865. [Link]

-

ResearchGate. (n.d.). Iodotyrosine dehalogenase 1 (DEHAL1) is a transmembrane protein involved in the recycling of iodide close to the thyroglobulin iodination site. [Link]

-

Stanbury, J. B., & Morris, M. L. (1957). Enzymatic deiodination of diiodotyrosine; possible mediation by reduced flavin nucleotide. The Journal of Biological Chemistry, 227(1), 255–266. [Link]

-

Rokita, S. E. (2017). The Distribution and Mechanism of Iodotyrosine Deiodinase Defied Expectations. Accounts of Chemical Research, 50(8), 1845–1852. [Link]

-

Nakano, M., & Danowski, T. S. (1964). METABOLISM OF MONOIODOTYROSINE, DIIODO- TYROSINE, TRIIODOTHYRONINE AND THYROXINE BY L-AMINO ACID OXIDASE. Endocrinology, 74, 151–160. [Link]

-

UCL Discovery. (2024). Identification and determination of the urinary metabolite of iodotyrosine in vivo. [Link]

-

Gereben, B., Zavacki, A. M., Ribich, S., Kim, B. W., Huang, S. A., Simonides, W. S., Zeöld, A., & Bianco, A. C. (2008). Defining the Roles of the Iodothyronine Deiodinases: Current Concepts and Challenges. Endocrine Reviews, 29(7), 898–938. [Link]

-

Stenzel, D., & St-Jacques, B. (2019). Transport, Metabolism, and Function of Thyroid Hormones in the Developing Mammalian Brain. Frontiers in Endocrinology, 10, 619. [Link]

-

Thomas, J., Augustine, A., & S, S. (2014). Expression Pattern of Iodotyrosine Dehalogenase 1 (DEHAL1) During Chick Ontogeny. Journal of Molecular and Cellular Anatomy, 2(1), 1011. [Link]

-

Steegborn, C., & Schweizer, U. (2020). Structure and Mechanism of Iodothyronine Deiodinases - What We Know, What We Don't Know, and What Would Be Nice to Know. Experimental and Clinical Endocrinology & Diabetes, 128(6-07), 375–378. [Link]

-

Kopp, P. (2008). Reduce, Recycle, Reuse — Iodotyrosine Deiodinase in Thyroid Iodide Metabolism. New England Journal of Medicine, 358(17), 1859–1861. [Link]

-

Moreno, J. C., Klootwijk, W., van Toor, H., Pinchera, A., Govea, N., De Vijlder, J. J., & Visser, T. J. (2008). A new role for the iodotyrosine deiodinase in the conservation and storage of iodine. Endocrine Abstracts. [Link]

-

Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Iodine: Its Role in Thyroid Hormone Biosynthesis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caringsunshine.com [caringsunshine.com]

- 4. Diiodotyrosine - Wikipedia [en.wikipedia.org]

- 5. caringsunshine.com [caringsunshine.com]

- 6. Iodotyrosine deiodinase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Enzymatic deiodination of diiodotyrosine; possible mediation by reduced flavin nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. Free diiodotyrosine effects on protein iodination and thyroid hormone synthesis catalyzed by thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Formation of diiodotyrosine from thyroxine. Ether-link cleavage, an alternate pathway of thyroxine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Serum diiodotyrosine - a biomarker to differentiate destructive thyroiditis from Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rapid analysis for iodotyrosines and iodothyronines in thyroglobulin by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. akjournals.com [akjournals.com]

- 15. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 17. Expression pattern of iodotyrosine dehalogenase 1 (DEHAL1) during chick ontogeny - PubMed [pubmed.ncbi.nlm.nih.gov]

Solid-Phase Peptide Synthesis (SPPS): Principles, Protocols, and Optimization

The following technical guide details the principles, protocols, and troubleshooting strategies for Solid-Phase Peptide Synthesis (SPPS).

Content Type: Technical Guide | Audience: Researchers & Drug Developers

Introduction: The Anchor of Modern Peptide Science

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield in 1963, revolutionized the production of peptides by anchoring the growing peptide chain to an insoluble polymeric support (resin). This simple inversion of solution-phase logic—keeping the product solid and the reagents liquid—allows for the rapid removal of excess reagents and by-products via filtration, enabling high-yield stepwise assembly.

Today, SPPS is the backbone of peptide drug discovery, allowing for the synthesis of complex sequences, including those with post-translational modifications (PTMs), unnatural amino acids, and cyclic structures. While Boc (tert-butyloxycarbonyl) chemistry established the field, Fmoc (9-fluorenylmethoxycarbonyl) chemistry has become the industry standard due to its milder, acid-free deprotection conditions and orthogonality.

The Foundation: Solid Supports (Resins)

The choice of resin dictates the C-terminal functionality of the final peptide (acid or amide) and the cleavage conditions.[1] The resin consists of a polymer matrix (usually polystyrene or PEG) and a "linker" that connects the peptide to the bead.

Core Resin Classes

| Resin Type | Linker Chemistry | C-Terminal Product | Cleavage Condition | Best Use Case |

| Wang | 4-alkoxybenzyl alcohol | Carboxylic Acid (-COOH) | 95% TFA | Standard peptide acids. |

| Rink Amide | Trialkoxy-benzhydrylamine | Amide (-CONH₂) | 95% TFA | Peptide amides (mimics native protein backbone). |

| 2-Chlorotrityl (2-CTC) | Trityl chloride | Carboxylic Acid (-COOH) | 1% TFA (Mild) | Protected peptide fragments; preventing racemization of C-term Cys/His. |

Expert Insight: For sequences containing C-terminal Cysteine or Histidine, avoid Wang resin. The esterification loading step requires activation that often causes racemization. Use 2-CTC resin instead; its steric bulk prevents racemization, and loading occurs via simple nucleophilic displacement without activation.

The Chemistries: Fmoc vs. Boc

An orthogonal protection strategy is required to ensure that side-chain protecting groups remain intact while the N-terminal protecting group is removed after each cycle.[2]

-

Fmoc Strategy (Base-Labile):

-

Boc Strategy (Acid-Labile):

The SPPS Cycle: Mechanism and Workflow

The synthesis proceeds in a repetitive cycle.[11] Below is the logical flow of a standard Fmoc synthesis.

Workflow Diagram: The SPPS Cycle

Figure 1: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis. The process repeats until the full sequence is assembled.

Step 1: Deprotection

The Fmoc group is removed via a base-induced

Step 2: Activation and Coupling

The carboxylic acid of the incoming amino acid must be activated to an electrophilic species (active ester) to react with the amine on the resin.

Common Coupling Reagents:

-

Carbodiimides (DIC): Robust, cheap. Forms an O-acylisourea intermediate. often used with Oxyma or HOBt to suppress racemization.

-

Uronium/Aminium Salts (HBTU, HATU): Faster, more reactive. HATU is the "gold standard" for hindered couplings but is more expensive.

-

Note: These require a tertiary base (DIPEA/NMM) to function. Avoid excess base to prevent enantiomerization.

-

Protocol: Standard Manual Fmoc SPPS

Scale: 0.1 mmol | Resin: Rink Amide (0.5 mmol/g loading)

-

Resin Swelling:

-

Weigh 200 mg resin into a fritted syringe reactor.

-

Add 5 mL DMF (Dimethylformamide). Shake for 30 mins. Drain.

-

-

Fmoc Deprotection:

-

Add 5 mL 20% Piperidine in DMF .

-

Shake for 3 mins. Drain.

-

Add fresh 20% Piperidine. Shake for 10 mins. Drain.

-

-

Washing:

-

Wash with DMF (5 x 5 mL).[1] Ensure all piperidine is removed.

-

-

Coupling:

-

Dissolve Fmoc-AA-OH (4 eq, 0.4 mmol) and HBTU (3.9 eq) in DMF.

-

Add DIPEA (8 eq). Solution should turn yellow.

-

Add activated solution to resin immediately.

-

Shake for 45–60 mins at Room Temp.

-

-

Washing:

-

Drain and wash with DMF (5 x 5 mL).

-

-

Monitoring (Kaiser Test):

-

Take a few beads. Add Ninhydrin reagents. Heat at 100°C for 1 min.

-

Blue beads = Free amines (Incomplete coupling → Recouple).

-

Colorless/Yellow beads = Protected amines (Complete → Proceed).

-

-

Final Cleavage:

-

Wash resin with DCM (Dichloromethane) to shrink beads.[12] Dry under Nitrogen.

-

Add Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H₂O). Shake 2–3 hours.

-

Precipitate filtrate in cold Diethyl Ether. Centrifuge to pellet peptide.

-

Troubleshooting & Optimization

Even with robust protocols, specific sequences ("difficult sequences") fail due to intermolecular aggregation (beta-sheet formation) or steric hindrance.

Optimization Logic Tree

Figure 2: Decision tree for troubleshooting common SPPS side reactions.

Key Side Reactions

-

Aspartimide Formation:

-

Mechanism:[1][2][3][7][12][13] The nitrogen of the amide bond attacks the side-chain ester of Aspartic acid (especially in Asp-Gly sequences), forming a ring.

-

Prevention:[14] Add 0.1 M HOBt to the deprotection solution (piperidine) to suppress the base-catalyzed ring closure, or use bulky side-chain protection (e.g., Asp(OMpe)).

-

-

Aggregation:

References

-

Merrifield, R. B. (1963).[7] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

-

Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Explained. Bachem Technical Guides. Link

-

Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide. Merck/MilliporeSigma. Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

-

Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. digital.csic.es [digital.csic.es]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]

- 5. biotage.com [biotage.com]

- 6. researchgate.net [researchgate.net]

- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chempep.com [chempep.com]

- 9. peptide.com [peptide.com]

- 10. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

- 11. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

Methodological & Application

Application Note: Strategic Coupling of Fmoc-3,5-diiodo-D-tyrosine in Solid-Phase Peptide Synthesis

Abstract

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, enabling the development of peptides with enhanced stability, novel functionalities, and improved therapeutic profiles. Fmoc-3,5-diiodo-D-tyrosine is a particularly valuable building block, offering a scaffold for further chemical modification and serving as a heavy-atom-containing residue for structural studies. However, the bulky iodine substituents on the aromatic ring present significant steric and electronic challenges to standard solid-phase peptide synthesis (SPPS) protocols. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the optimal coupling conditions for this compound, focusing on the underlying chemical principles to ensure high-yield and high-purity peptide synthesis.

Introduction: The Challenge of Incorporating this compound

This compound is an attractive building block for peptide synthesis due to the unique properties conferred by the iodine atoms.[1] These properties include altered hydrophobicity, the potential for radio-labeling, and the ability to participate in halogen bonding, which can influence peptide conformation and binding affinity.[2] Despite these advantages, the synthetic incorporation of this amino acid is non-trivial.

The primary obstacles arise from:

-

Steric Hindrance: The two large iodine atoms flanking the phenolic hydroxyl group create significant steric bulk, which can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This can lead to slow and incomplete coupling reactions.[3][4]

-

Electronic Effects: The electron-withdrawing nature of the iodine atoms can decrease the nucleophilicity of the carboxylate upon activation, further slowing the rate of amide bond formation.

Consequently, standard SPPS coupling conditions often result in low coupling efficiency, leading to deletion sequences and challenging purification of the target peptide. To overcome these hurdles, a carefully optimized protocol is required.

The Chemistry of Efficient Coupling: A Mechanistic Overview

The success of coupling a sterically hindered amino acid like this compound hinges on the efficient activation of its carboxyl group to form a highly reactive intermediate. This intermediate must then rapidly react with the resin-bound N-terminal amine before it degrades or participates in side reactions.

The general workflow for a coupling cycle in Fmoc-based SPPS is depicted below:

Figure 1: General workflow for the incorporation of this compound in SPPS.

For difficult couplings, the choice of coupling reagent is paramount. While carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are workhorses in peptide synthesis, they often prove insufficient for sterically demanding residues.[5] More potent activating agents, such as aminium/uronium or phosphonium salts, are necessary to achieve high coupling efficiencies.[6]

Recommended Coupling Reagents and Conditions

Based on empirical evidence and the chemical principles of peptide coupling, the following reagents and conditions are recommended for the incorporation of this compound.

Primary Recommendation: HATU-based Activation

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that generates a reactive OAt-ester.[7] The presence of the pyridine nitrogen in the HOAt leaving group can provide anchimeric assistance during the coupling reaction, accelerating amide bond formation.[7] This makes HATU particularly well-suited for difficult and hindered couplings.[7]

Alternative High-Efficiency Reagents

-

HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a cost-effective and highly reactive alternative to HATU, forming a more reactive 6-Cl-OBt ester.

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that incorporates an OxymaPure leaving group. It offers coupling efficiencies comparable to HATU with the added benefits of being non-explosive and having reduced allergenic potential.[6]

Comparative Overview of Recommended Coupling Conditions

| Parameter | Standard Coupling | Recommended for this compound | Rationale for Change |

| Coupling Reagent | DIC/Oxyma | HATU, HCTU, or COMU | More potent activation for sterically hindered amino acids.[6][7] |

| Amino Acid Equiv. | 3-5 | 4-5 | Higher concentration drives the reaction equilibrium towards product formation. |

| Coupling Reagent Equiv. | 3-5 | 3.9-4.9 | Stoichiometrically matched to the amino acid for efficient activation. |

| Base | DIPEA or NMM | DIPEA or Collidine | DIPEA is a strong, non-nucleophilic base. Collidine is a weaker base that can be used to minimize racemization in sensitive sequences.[6] |

| Base Equiv. | 6-10 | 8-10 | Ensures a sufficiently basic environment for the reaction to proceed efficiently. |

| Solvent | DMF | DMF (high quality, amine-free) | Good solvation for both the peptide-resin and reagents is crucial for reaction kinetics.[8] |

| Reaction Time | 30-60 min | 2-4 hours (or overnight) | Extended reaction time is necessary to ensure complete coupling of the bulky residue. |

| Temperature | Room Temperature | Room Temperature (or up to 40°C) | Moderate heating can increase the reaction rate, but should be used with caution to avoid side reactions.[9] |

Detailed Experimental Protocols

The following protocols are based on a 0.1 mmol synthesis scale. Adjust reagent volumes accordingly for different scales.

Materials and Reagents

-

This compound

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl Chloride resin)[8]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

HATU, HCTU, or COMU

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Protocol 1: HATU-Mediated Coupling

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes.

-

Drain and repeat the treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Preparation of Coupling Solution:

-

In a separate vial, dissolve this compound (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF.

-

Add DIPEA (8 eq., 0.8 mmol) to the solution and pre-activate for 1-2 minutes.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours.

-

-

Monitoring the Coupling:

-

Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

-

If the Kaiser test is positive, extend the coupling time or consider a second coupling.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times).

-

-

Capping (Optional but Recommended):

-

To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

-

-

Proceed to the next cycle of deprotection and coupling.

Figure 2: Decision workflow for the HATU-mediated coupling of this compound.

Cleavage, Purification, and Characterization

Cleavage from the Resin

After synthesis is complete, the peptide must be cleaved from the solid support and side-chain protecting groups removed. A standard cleavage cocktail for peptides containing tyrosine is Reagent K:

-

TFA/Water/Phenol/Thioanisole/TIS (82.5:5:5:5:2.5)

Incubate the resin with the cleavage cocktail for 2-4 hours at room temperature. The scavengers (phenol, thioanisole, TIS) are crucial to prevent re-attachment of cleaved protecting groups and to protect the iodinated tyrosine from degradation.

Purification

The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A water/acetonitrile gradient containing 0.1% TFA is typically effective.

Characterization

Successful incorporation of 3,5-diiodo-D-tyrosine should be confirmed by mass spectrometry.

-

MALDI-TOF or ESI-MS: Verify the intact molecular weight of the purified peptide. The isotopic pattern of iodine (monoisotopic) should be considered in the mass calculation.

-

Tandem MS (MS/MS): For unambiguous confirmation, peptide fragmentation can be used to identify the specific residue mass corresponding to diiodotyrosine within the peptide sequence.[10][11]

Troubleshooting

-

Problem: Incomplete coupling (positive Kaiser test).

-

Solution 1: Extend the coupling time. For particularly difficult sequences, overnight coupling may be necessary.

-

Solution 2: Perform a double coupling. After the initial coupling and washing, repeat the coupling step with a fresh solution of activated amino acid.

-

Solution 3: Increase the temperature to 30-40°C. Use with caution as this can increase the risk of side reactions.[9]

-

-

Problem: Racemization.

-

Solution: While Fmoc chemistry generally suppresses racemization, the use of a weaker base like 2,4,6-collidine instead of DIPEA can be beneficial, especially if the diiodotyrosine is being coupled to a C-terminal cysteine.[6]

-

-

Problem: Low yield after cleavage.

-

Solution: Ensure high-quality, amine-free DMF is used throughout the synthesis, as contaminants can terminate peptide chains.[8] Also, ensure efficient Fmoc deprotection before the coupling step.

-

Conclusion

The successful incorporation of this compound into synthetic peptides is readily achievable with a carefully optimized protocol. The key to success lies in recognizing the steric and electronic challenges posed by this modified amino acid and employing highly efficient coupling reagents, such as HATU, HCTU, or COMU, with extended reaction times. By following the detailed protocols and troubleshooting guidelines presented in this application note, researchers can confidently utilize this valuable building block to advance their peptide-based research and development programs.

References

-

Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Publishing. (2020-11-24). Available at: [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020-03-17). Available at: [Link]

-

Synthesis of Fmoc/Boc‐3,5‐diiodo‐L‐ Tyr‐OH. - ResearchGate. Available at: [Link]

-

Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis ? | ResearchGate. (2016-03-26). Available at: [Link]

-

Introduction to Peptide Synthesis - PMC - NIH. Available at: [Link]

-

Novabiochem® Coupling reagents - Merck Millipore. Available at: [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

-

Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. Available at: [Link]

-

Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry - PubMed. Available at: [Link]

-

Coupling Reagents - Aapptec Peptides. Available at: [Link]

-

(PDF) Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry - ResearchGate. (2017-04-28). Available at: [Link]

-

Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning | ChemRxiv. (2025-03-18). Available at: [Link]

-

The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC - PubMed Central. Available at: [Link]

-

Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025-08-06). Available at: [Link]

-

In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach - Green Chemistry (RSC Publishing). Available at: [Link]

-

Effective Structural Characterization Strategies for Peptides | BioPharmaSpec. Available at: [Link]

-

Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Available at: [Link]

-

Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications - MDPI. Available at: [Link]

-

(PDF) COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS - ResearchGate. (2025-08-05). Available at: [Link]

-

Tyrosine-derived stimuli responsive, fluorescent amino acids - PMC - NIH. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme.de [thieme.de]

- 5. researchgate.net [researchgate.net]

- 6. bachem.com [bachem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. researchgate.net [researchgate.net]

- 10. Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Synthesis of peptides containing diiodotyrosine for imaging studies

Abstract

This guide details the synthesis of peptides containing 3,5-diiodotyrosine (DIT), a critical structural motif in thyroid hormone analogs and a precursor for radioiodinated imaging tracers (

Strategic Planning & Chemical Logic

The incorporation of diiodotyrosine into peptides serves two primary functions in imaging:

-

Structural Standards ("Cold"): Non-radioactive peptides used to validate HPLC retention times and mass spectral signatures.

-

Radiotracers ("Hot"): Peptides labeled with radioactive iodine isotopes for SPECT or PET imaging.[1]

The Steric Challenge

The iodine atoms at the 3 and 5 positions of the tyrosine phenol ring create significant steric bulk. In SPPS, this hinders the approach of the incoming activated amino acid to the N-terminus, and conversely, hinders the coupling of Fmoc-Tyr(3,5-I)-OH itself to the resin-bound peptide.

-

Solution: Use high-efficiency coupling reagents (HATU/HOAt) and extended reaction times.

The Redox Challenge

Aryl-iodine bonds are generally stable to Trifluoroacetic Acid (TFA) cleavage. However, they can be susceptible to reduction in the presence of strong scavengers or catalytic hydrogenation.

-

Solution: Avoid ethanedithiol (EDT) in cleavage cocktails if possible; use Triisopropylsilane (TIS) as the primary scavenger.

Protocol A: Synthesis of Cold Reference Standards (SPPS)

This protocol utilizes the pre-iodinated building block Fmoc-3,5-diiodo-L-tyrosine (Fmoc-Tyr(3,5-I)

Materials

-

Resin: Rink Amide ChemMatrix (0.4–0.5 mmol/g) – chosen for superior swelling and minimizing aggregation.

-

Building Block: Fmoc-Tyr(3,5-I)

-OH. -

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole), DIPEA.

-

Solvent: DMF (Anhydrous).

Step-by-Step Methodology

-

Resin Preparation:

-

Swell resin in DMF for 20 minutes.

-

Deprotect initial Fmoc (20% Piperidine/DMF, 2 x 5 min). Wash 5x with DMF.[2]

-

-

Coupling of Non-Iodinated Residues:

-

Standard Protocol: 4 eq. Amino Acid, 3.9 eq. HBTU, 8 eq. DIPEA. 45 min reaction time.

-

-

Coupling of Fmoc-Tyr(3,5-I)

-OH (The Critical Step):-

Note: The hydroxyl group of DIT is acidic (

) compared to Tyr ( -

Activation: Dissolve 3 eq. Fmoc-Tyr(3,5-I)

-OH and 3 eq. HATU in minimal DMF. Add 6 eq. DIPEA. Pre-activate for 1 minute. -

Reaction: Add to resin.[2][3][4][5] Agitate for 2 hours (double the standard time).

-

Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines/sterically hindered primary amines). If positive, perform a second coupling.

-

-

Cleavage & Isolation:

-

Wash resin with DCM (3x) and dry under

. -

Cocktail: 95% TFA / 2.5% TIS / 2.5%

. Do NOT use EDT. -

Reaction: 2 hours at room temperature.[6]

-

Precipitate in cold diethyl ether, centrifuge, and lyophilize.

-

Protocol B: Oxidative Radioiodination (For Imaging)

This protocol generates the radioactive tracer from a non-iodinated Tyrosine precursor peptide. The goal is to drive the reaction to the di-iodo species (DIT) rather than the mono-iodo (MIT) species.

Mechanism

Electrophilic aromatic substitution using radioactive iodide (

Reagents

-

Precursor: Purified peptide containing a single Tyrosine residue (1 mg/mL in PBS).

-

Radioisotope: Na

or Na -

Oxidant: Chloramine-T (1 mg/mL in phosphate buffer).

-

Quench: Sodium Metabisulfite (Na

S

Step-by-Step Methodology

-

Reaction Setup:

-

In a microcentrifuge tube, add 10 µL of Peptide precursor.

-

Add 50 µL of 0.5 M Phosphate Buffer (pH 7.5). Control: pH 7.5 favors DIT formation; lower pH favors MIT.

-

Add 1–5 mCi of Na

.

-

-

Oxidation (Initiation):

-

Add 10 µL Chloramine-T solution.

-

Vortex gently for exactly 60 seconds .

-

Critical: Longer exposure oxidizes Methionine/Cysteine. Shorter exposure yields only MIT.

-

-

Quenching:

-

Immediately add 10 µL Sodium Metabisulfite (2 mg/mL) to stop the reaction.

-

-

Purification (HPLC):

-

Inject crude mixture onto a C18 Reverse Phase column.

-

Gradient: 5% to 65% ACN in water (0.1% TFA).

-

Separation: The DIT-peptide is significantly more hydrophobic than the MIT-peptide and the unsubstituted precursor.

-

Collect the peak corresponding to the "Cold Standard" retention time (from Protocol A).

-

Visualization of Workflows

Figure 1: Comparative Synthesis Pathways

This diagram illustrates the decision matrix between SPPS (for standards) and Oxidative Labeling (for tracers).

Caption: Workflow distinguishing the synthesis of cold standards via SPPS (Left) and hot tracers via oxidative iodination (Right).

Quality Control & Data Validation

Mass Spectrometry (Isotope Patterns)

DIT peptides exhibit a unique isotopic signature due to the mass defect of Iodine.

-

Monoisotopic Mass shift: Each Iodine replaces a Hydrogen.

Da. -

DIT Shift:

Da relative to the non-iodinated precursor. -

Validation: In ESI-MS, look for the characteristic mass deficit. Iodine-rich peptides often fly poorly in positive mode; negative mode ESI may yield better sensitivity for poly-iodinated species.

HPLC Retention Data

Iodine is highly lipophilic.

-

Order of Elution (C18 Column): Unlabeled Tyr-Peptide

Mono-iodo-Tyr (MIT) -

Troubleshooting: If the DIT peak is broad, it may indicate aggregation. Switch to a C4 column or heat the column to 45°C.

References

-

Bachem. (2023). Fmoc Solid Phase Peptide Synthesis (SPPS) Explained. Bachem Application Notes. Link

-

Sorimachi, K., & Cahnmann, H. J. (1977).[7] A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity.[7] Endocrinology, 101(4), 1276–1280.[7] Link

-

Coenen, H. H., et al. (2006). Radioiodination reactions for pharmaceuticals.[1][8] In Radiopharmaceuticals for Positron Emission Tomography. Springer.

-

University of California, Irvine. (2023). Standard practices for Fmoc-based solid-phase peptide synthesis. Nowick Laboratory Protocols. Link

-

Reimann, O., et al. (2015). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec Application Guide. Link

-

Poulie, C. B. M., et al. (2019).[9] Comparative Study of Two Oxidizing Agents, Chloramine T and Iodo-Gen®, for the Radiolabeling of β-CIT with Iodine-131.[9][10] Molecules, 24(3), 633. Link

Sources

- 1. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques | MDPI [mdpi.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. chempep.com [chempep.com]

- 4. bachem.com [bachem.com]

- 5. peptide.com [peptide.com]

- 6. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radioiodination of peptide hormones and immunoglobulin preparations: comparison of the chloramine T and iodogen method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Application Note: Fmoc-3,5-diiodo-D-tyrosine in Peptide Radiolabeling

The following Application Note and Protocol guide is designed for researchers in radiopharmaceutical chemistry and peptide drug discovery. It details the strategic use of Fmoc-3,5-diiodo-D-tyrosine as a specialized building block for generating high-specific-activity tritiated peptides and validating radioiodinated standards.

Subject: Strategic utilization of this compound (CAS 212651-51-9) for the synthesis of Tritiated (

Introduction & Strategic Rationale

In the development of peptide therapeutics, metabolic stability and receptor binding affinity are critical parameters. The incorporation of This compound offers a dual advantage:

-

Precursor for Regiospecific Tritiation: It serves as the "halogenated handle" for Catalytic Dehalogenation. By synthesizing a peptide with this pre-iodinated residue, researchers can expose the purified peptide to Tritium gas (

) and a palladium catalyst. The iodine atoms are selectively replaced by tritium, yielding a radiotracer with high specific activity (>50 Ci/mmol) and the exact chemical structure of the native tyrosine peptide (assuming the target is the D-Tyr analog). -

Metabolic Stability: The inclusion of the D-isomer (D-Tyr) renders the peptide resistant to proteolytic degradation by endogenous peptidases, extending the biological half-life of the tracer during in vivo or in vitro assays.

-

Cold Standard Validation: It allows for the synthesis of the non-radioactive (cold) di-iodo standard to confirm the HPLC retention time of peptides radiolabeled with

I via oxidative iodination (e.g., Chloramine-T method).

Chemical Properties & Handling[1]

-

Chemical Name: N-

-Fmoc-3,5-diiodo-D-tyrosine -

CAS Number: 212651-51-9[1]

-

Appearance: White to off-white powder[3]

-

Solubility: Soluble in DMF, NMP, and DMSO. Limited solubility in DCM.

Storage: Store at +2°C to +8°C, desiccated. Protect from light to prevent gradual deiodination over long periods.

Protocol A: Solid Phase Peptide Synthesis (SPPS) Incorporation

Rationale: The iodine atoms at the 3 and 5 positions of the phenol ring introduce steric bulk and electron-withdrawing effects. While the

Materials

-

Resin: Rink Amide or Wang Resin (depending on C-terminal requirement).

-

Coupling Reagents: HATU or HCTU (preferred over HBTU for sterically demanding residues).

-

Base: DIPEA (Diisopropylethylamine).

Step-by-Step Synthesis

-

Resin Swelling: Swell resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat resin with 20% Piperidine/DMF (

min).[4] Wash with DMF ( -

Activation:

-

Dissolve This compound (3.0 eq relative to resin loading) in minimum DMF.

-

Add HATU (2.9 eq).

-

Add DIPEA (6.0 eq).

-

Note: Pre-activate for 1-2 minutes only to minimize racemization (though D-isomer reduces impact, integrity is key).

-

-

Coupling:

-

Add activated solution to the resin.

-

Reaction Time: Allow to react for 60–90 minutes (standard Tyr is 30–45 min). The iodine bulk requires extended diffusion time.

-

QC: Perform Kaiser test. If slightly blue, perform a second coupling (double couple) with fresh reagents for 45 minutes.

-

-

Subsequent Steps: Continue chain elongation as per standard Fmoc protocols.

-

Cleavage:

-

Cocktail: TFA/TIS/H

O (95:2.5:2.5). -

Caution: Avoid thiols (EDT) if possible, or use with caution, as they can sometimes interact with sensitive halogenated species, though aryl iodides are generally stable in TFA.

-

Precipitate in cold diethyl ether and lyophilize.

-

Protocol B: Catalytic Dehalogenation (Tritium Labeling)

Rationale: This is the primary application. The diiodo-peptide is converted into the

Safety Warning: This procedure involves high-activity Tritium gas and must be performed in a dedicated radio-synthesis facility.

Workflow Diagram

Caption: Workflow for converting the "Cold" Diiodo precursor into a "Hot" Tritiated tracer.

Detailed Methodology

-

Preparation:

-

Dissolve 2–5 mg of the purified Diiodo-peptide in 1 mL of anhydrous DMF or DMA.

-

Add 10% Pd/C catalyst (approx. equal weight to peptide) or PdO.

-

Add DIPEA (2 eq) to neutralize the HI (hydroiodic acid) formed during the reaction, driving the equilibrium forward.

-

-

Tritiation:

-

Connect the reaction vessel to the Tritium Manifold.

-

Freeze-pump-thaw to remove air.

-

Introduce Tritium Gas (

) (typically 5–10 Ci depending on manifold volume). -

Stir vigorously for 3–6 hours at room temperature.

-

-

Work-up:

-

Remove excess

gas (recover to uranium bed). -

Filter the reaction mixture through a 0.2

m PTFE syringe filter to remove the Palladium catalyst. Critical: Catalyst fines can ruin HPLC columns. -

Wash the filter with 1 mL DMF.

-

-

Purification:

-

Inject the filtrate onto a Reverse-Phase HPLC (C18 column).

-

Gradient: Standard Water/Acetonitrile + 0.1% TFA.

-

Separation: The tritiated product (Tyr) is significantly more polar than the diiodo-precursor (Diiodo-Tyr). They will have very different retention times (Diiodo elutes later). Collect the earlier peak corresponding to the native peptide.

-

-

Analysis:

-

Measure specific activity (Ci/mmol) via UV absorbance (concentration) and Liquid Scintillation Counting (activity).

-

Protocol C: Validation of Radioiodinated Standards

Rationale: When a standard D-Tyr peptide is labeled with

Comparison Table: Labeling Strategies

| Feature | Tritiation (via Diiodo precursor) | Direct Iodination ( |

| Isotope | Tritium ( | Iodine-125 ( |

| Structure | Identical to native peptide | Modified (Iodine added) |

| Binding Affinity | Unchanged (Native) | Often altered (Steric/Electronic) |

| Role of Fmoc-Diiodo-Tyr | Starting Material (Precursor) | Reference Standard (Product) |

| Half-Life | 12.3 years | 60 days |

Validation Steps

-

Synthesize the "Cold" Diiodo-peptide using the SPPS protocol above.

-

Perform the radio-iodination reaction on the non-iodinated parent peptide.

-

Co-injection: Inject a mixture of the "Cold" Diiodo-peptide and the crude "Hot" reaction mixture onto the HPLC.

-

Detection: Monitor UV (220nm) and Radiometric signals simultaneously.

-

Confirmation: If the major radiometric peak aligns with the UV peak of the Cold Diiodo standard, the product is the di-iodinated species. (Note: Mono-iodo usually elutes between the native and di-iodo species).

References

-

Chem-Impex International. "Fmoc-3,5-diiodo-L-tyrosine Product Data." Chem-Impex Catalog. Accessed October 2023. Link(Note: D-isomer follows identical chemical handling).

-

Perich, J. W., & Reynolds, E. C. (1991).[6] "Fmoc/solid-phase synthesis of Tyr(P)-containing peptides." International Journal of Peptide and Protein Research, 37(6), 572-575.[6] Link(Foundational reference for functionalized Tyr in SPPS).

- Kainmüller, E., et al. (2005). "Synthesis of tritiated peptides via catalytic dehalogenation." Journal of Labelled Compounds and Radiopharmaceuticals.

-

Santa Cruz Biotechnology. "this compound Data Sheet." SCBT. Link

Sources

Application Note: A Guide to the Synthesis of Novel Enzyme Substrates Using Fmoc-3,5-diiodo-D-tyrosine

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of enzyme kinetics and the identification of specific inhibitors are cornerstones of modern drug discovery and biochemical research. The ability to create bespoke substrates allows for the detailed interrogation of enzyme function, specificity, and mechanism of action. Fmoc-3,5-diiodo-D-tyrosine is a specialized amino acid derivative that serves as a powerful and versatile building block in the synthesis of such custom enzyme substrates.[1][2]